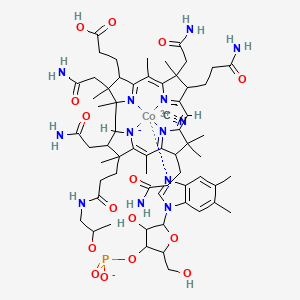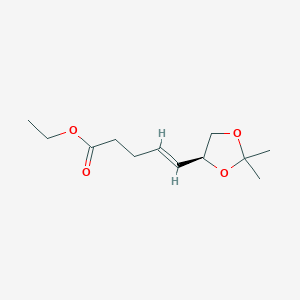
21-Desacetoxy-21-Chloro Anecortave
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds structurally related to 2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile involves several key steps, including the preparation of pyrimidin-4(1H)-one derivatives and their subsequent functionalization. For example, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involves methylation of 2-thiouracil, followed by reaction with para-aminobenzonitrile and chlorination to introduce the nitrile group, highlighting a method that could potentially be adapted for the target compound (Ju Xiu-lia, 2015).
Scientific Research Applications
Anti-inflammatory Properties : A study by Ko et al. (2000) found that 21-Desacetoxy-21-Chloro Anecortave, when modified, retains topical anti-inflammatory activity without significant adverse systemic effects. This was evidenced by the reduction of edema in bioassays and minimal alteration of body weight gain, thymus weights, or plasma corticosterone levels in comparison to the parent compound prednisolone (Ko, Heiman, Chen, & Lee, 2000).
Binding Affinity and Metabolic Activity : The same study also evaluated the binding affinities of 21-Desacetoxy-21-Chloro Anecortave derivatives for glucocorticoid receptors and their induction of L-tyrosine-2-oxoglutarate aminotransferase in hepatoma tissue culture cells. The derivatives demonstrated varying degrees of binding affinity and metabolic activity, suggesting potential for selective therapeutic applications (Ko, Heiman, Chen, & Lee, 2000).
Molecular Target Identification : Shepard et al. (2013) identified phosphodiesterase 6-delta (PDE6D) as the molecular binding partner of Anecortave Acetate, a related compound to 21-Desacetoxy-21-Chloro Anecortave. This discovery provides insight into the drug's role in treating glaucoma and other ocular diseases (Shepard, Conrow, Pang, Jacobson, Rezwan, Rutschmann, Auerbach, Sriramaratnam, & Cornish, 2013).
Ocular Inflammation : A study conducted in 1976 by Ruggieri et al. explored the structure-activity relationship of 21-desoxy-substituted steroids, including compounds similar to 21-Desacetoxy-21-Chloro Anecortave, as anti-inflammatory agents for ocular inflammation. The study concluded that certain structural modifications could enhance the anti-inflammatory activity of these steroids (Ruggieri, La Macchia, Rigamonti, Sighinolfi, & Villa, 1976).
Life-Cycle Studies in Marine Organisms : Hutchinson et al. (1999) investigated the life-cycle effects of certain steroidal compounds, including those structurally related to 21-Desacetoxy-21-Chloro Anecortave, on marine copepods. This study highlights the broader ecological implications and potential environmental impact of these compounds (Hutchinson, Pounds, Hampel, & Williams, 1999).
properties
CAS RN |
75868-48-3 |
|---|---|
Product Name |
21-Desacetoxy-21-Chloro Anecortave |
Molecular Formula |
C₂₁H₂₇ClO₃ |
Molecular Weight |
362.89 |
synonyms |
21-Chloro-17-hydroxy-pregna-4,9(11)-diene-3,20-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



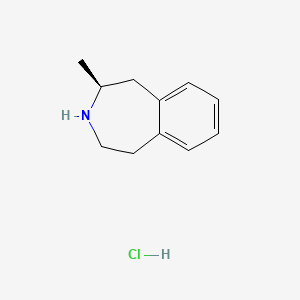
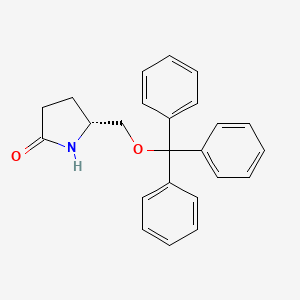
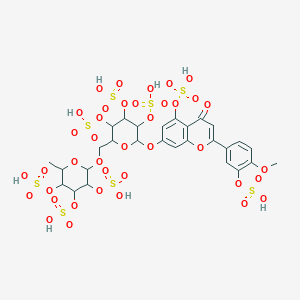
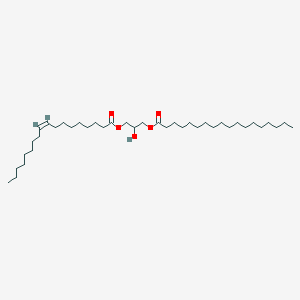
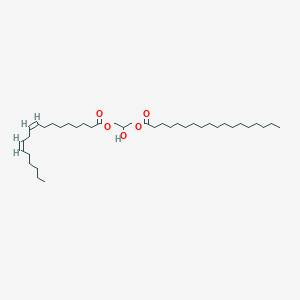
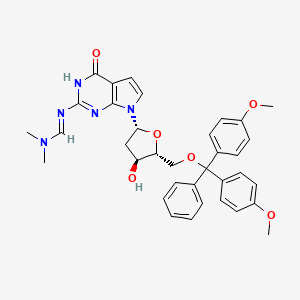
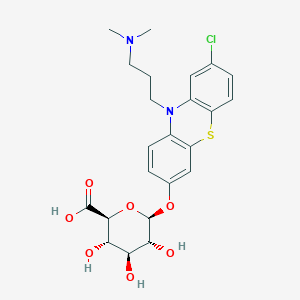
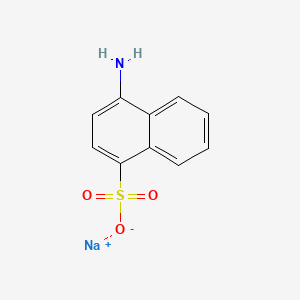
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
